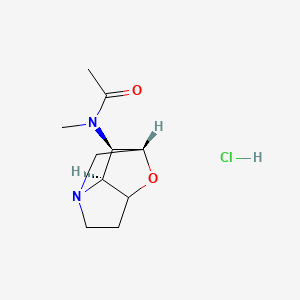
N-Acetylloline Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetylloline Hydrochloride is a chemical compound that has garnered interest in various fields due to its unique properties and potential applications. It is a derivative of loline alkaloids, which are naturally occurring compounds found in certain grasses and fungi. The hydrochloride form enhances its solubility, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylloline Hydrochloride typically involves the acylation of loline alkaloids. One common method is the reaction of loline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the raw materials, precise control of reaction parameters, and efficient isolation of the final product. Techniques such as crystallization and chromatography are employed to achieve high purity.
化学反应分析
Types of Reactions
N-Acetylloline Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Acetylloline N-oxide, while reduction could produce N-Acetylloline.
科学研究应用
N-Acetylloline Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of N-Acetylloline Hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, which can lead to various biological effects.
相似化合物的比较
Similar Compounds
N-Acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
Acetylcholine: A neurotransmitter involved in muscle activation and other physiological functions.
Uniqueness
N-Acetylloline Hydrochloride is unique due to its specific structure and the presence of the loline alkaloid backbone. This gives it distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C10H17ClN2O2 |
|---|---|
分子量 |
232.71 g/mol |
IUPAC 名称 |
N-methyl-N-[(1R,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C10H16N2O2.ClH/c1-6(13)11(2)9-8-5-12-4-3-7(14-8)10(9)12;/h7-10H,3-5H2,1-2H3;1H/t7?,8-,9+,10-;/m1./s1 |
InChI 键 |
NIDCDQRFYFEHKL-HDVBOMOJSA-N |
手性 SMILES |
CC(=O)N(C)[C@H]1[C@H]2CN3[C@@H]1C(O2)CC3.Cl |
规范 SMILES |
CC(=O)N(C)C1C2CN3C1C(O2)CC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


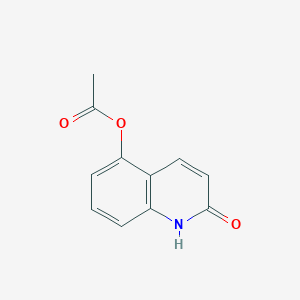

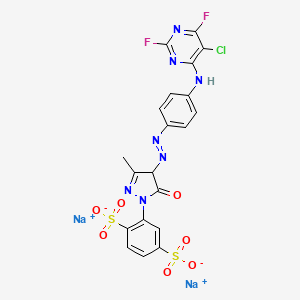
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol](/img/structure/B13417418.png)
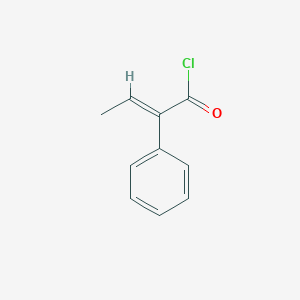

![Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate](/img/structure/B13417447.png)
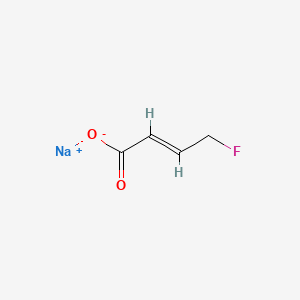


![Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)](/img/structure/B13417475.png)
![N-[1-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide](/img/structure/B13417479.png)
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester](/img/structure/B13417483.png)

